molecular formula C16H18N4O3S2 B2458948 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 868220-91-1

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate

Cat. No. B2458948
CAS RN: 868220-91-1
M. Wt: 378.47
InChI Key: GUMYVNKPVFQRHW-UHFFFAOYSA-N
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Description

“Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate” is a complex organic compound that contains several functional groups and rings, including a thiazole ring, a triazole ring, and a thiophene ring . These types of compounds are often used in medicinal chemistry due to their ability to bind with various enzymes and receptors, exhibiting a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Synthesis and Biological Activities

  • A study on the synthesis and pharmacological evaluation of novel derivatives related to thiazolo-triazol compounds demonstrated significant antimicrobial activity against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
  • Another research focused on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, which showed good to moderate activities against tested microorganisms, indicating the utility of these compounds in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Chemical Structure and Reactivity

  • The synthesis, crystal structure, and theoretical analysis of intermolecular interactions in biologically active derivatives of 1,2,4-triazoles were studied, offering insights into the role of intermolecular interactions in molecular packing and their implications for biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Potential Therapeutic Applications

  • Research into the development of novel triazinyl piperidine carboxamides as inhibitors of soluble epoxide hydrolase suggests potential therapeutic applications in regulating inflammatory and pain responses, as well as cardiovascular diseases (Thalji et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Compounds with similar structures have been found to exhibit a wide range of biological activities, such as anticancer, antibacterial, and antiviral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some compounds with similar structures have been found to exhibit cytotoxic activity, suggesting that they could be harmful or hazardous .

Future Directions

Future research could involve further investigation into the synthesis, properties, and potential applications of this compound. This could include exploring its potential use in medicinal chemistry, given the biological activities exhibited by similar compounds .

properties

IUPAC Name

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-23-15(22)10-4-6-19(7-5-10)12(11-3-2-8-24-11)13-14(21)20-16(25-13)17-9-18-20/h2-3,8-10,12,21H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMYVNKPVFQRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate

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